Cas no 61370-82-9 (2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl-)

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl-, is a substituted benzopyran derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a chroman core with a hydroxymethyl group at the 6-position and dimethyl substitution at the 2-position, enhancing stability and reactivity. This compound is valued for its versatility as an intermediate in the synthesis of bioactive molecules, including antioxidants and neuroprotective agents. The dihydrobenzopyran scaffold contributes to its favorable physicochemical properties, such as improved solubility and metabolic stability. Its well-defined molecular framework makes it a useful building block for medicinal chemistry research and the development of novel therapeutic compounds.
2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl- structure
61370-82-9 structure
Product Name:2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl-
CAS No:61370-82-9
MF:C12H16O2
MW:192.254243850708
CID:481829
Update Time:2025-05-24

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl-
    • (2,2-dimethyl-3,4-dihydrochromen-6-yl)methanol
    • Inchi: 1S/C12H16O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3
    • InChI Key: OAEWXCFCAKUNQN-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(CO)=CC=2CCC1(C)C

Computed Properties

  • Exact Mass: 192.11508

Experimental Properties

  • PSA: 29.46

Additional information on 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl-

Compound CAS No. 61370-82-9: 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl-

The compound with CAS No. 61370-82-9, commonly referred to as 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl, is a unique organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzopyrans, which are fused bicyclic structures consisting of a benzene ring and a pyran ring. The presence of the methanol group at position 6 and the dihydro substitution at positions 3 and 4 introduces interesting chemical properties and reactivity.

Benzopyrans are known for their versatile structures and have been extensively studied for their roles in natural products and synthetic compounds. The dihydro substitution in this compound suggests a partially saturated pyran ring, which can influence its electronic properties and reactivity. The methanol group at position 6 adds hydroxyl functionality, making it potentially useful in various chemical reactions such as oxidation, reduction, or condensation.

Recent research has highlighted the importance of benzopyran derivatives in drug discovery and material science. For instance, studies have shown that certain benzopyran derivatives exhibit antioxidant properties, making them promising candidates for use in pharmaceuticals and cosmetics. Additionally, the dihydro substitution in this compound may enhance its stability and solubility, which are critical factors in drug delivery systems.

The synthesis of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl involves a multi-step process that typically starts with the preparation of the benzopyran skeleton followed by functionalization at specific positions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For example, the use of transition metal catalysts has been reported to facilitate the formation of the dihydro substitution pattern with high regioselectivity.

In terms of applications, this compound has shown potential in the field of optoelectronics due to its conjugated π-system. The benzopyran structure allows for strong absorption in the visible region of the electromagnetic spectrum, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Furthermore, its methanol group can be modified to introduce additional functionalities, such as electron-donating or withdrawing groups, which can further tune its electronic properties.

Recent studies have also explored the use of benzopyran derivatives as templates for constructing more complex molecular architectures. For example, researchers have reported the synthesis of macrocyclic compounds based on benzopyran frameworks, which exhibit interesting supramolecular properties. These findings suggest that CAS No. 61370-82-9 could serve as a building block for constructing advanced materials with tailored properties.

In conclusion, CAS No. 61370-82-9, or 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2,2-dimethyl, is a fascinating compound with a rich structural diversity and wide-ranging applications. Its unique combination of functional groups and structural features makes it a valuable molecule for both academic research and industrial development. As ongoing research continues to uncover new properties and applications of this compound, its significance in various fields is expected to grow further.

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